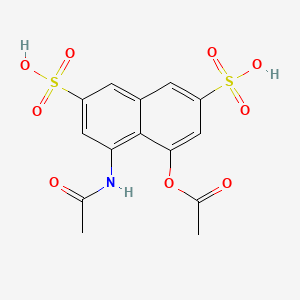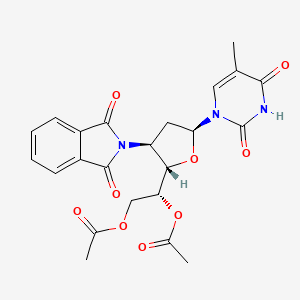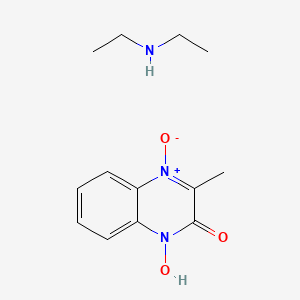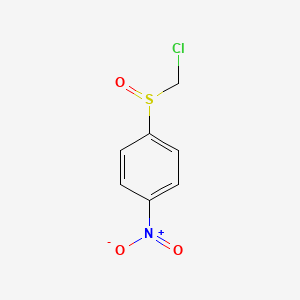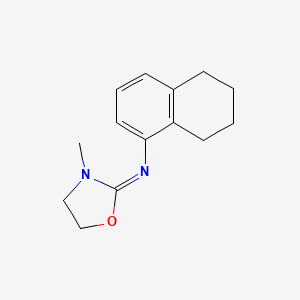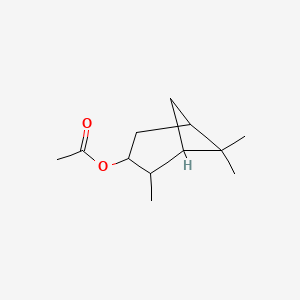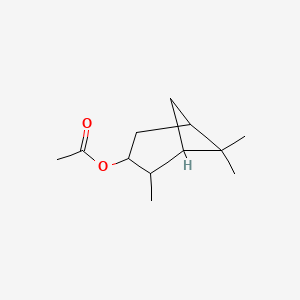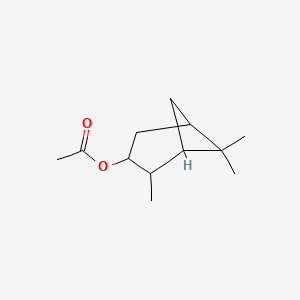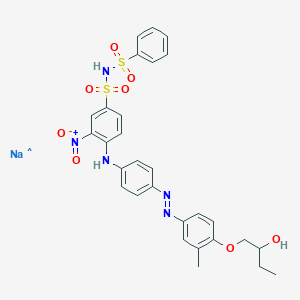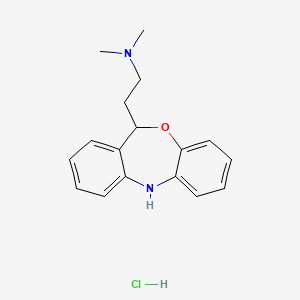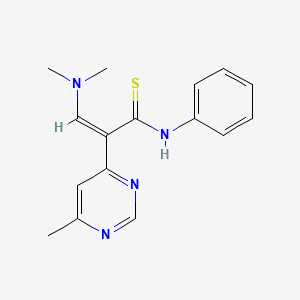
(+-)-Cyclobut-C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(±)-Cyclobut-C is a chiral compound that has garnered significant interest in the field of organic chemistry due to its unique structural properties and potential applications. This compound is characterized by its four-membered cyclobutane ring, which imparts significant strain and reactivity to the molecule. The presence of chirality adds another layer of complexity, making it a valuable subject for stereochemical studies and applications in asymmetric synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-Cyclobut-C typically involves the cyclization of suitable precursors under controlled conditions. One common method is the photochemical cyclization of 1,3-butadiene derivatives. This reaction is often carried out in the presence of a photosensitizer and under ultraviolet light to facilitate the formation of the cyclobutane ring.
Industrial Production Methods
Industrial production of (±)-Cyclobut-C may involve more scalable methods such as catalytic cyclization. This process can be optimized by using metal catalysts like palladium or nickel, which help in reducing the activation energy and increasing the yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
(±)-Cyclobut-C undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of cyclobutanone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of cyclobutane.
Substitution: Nucleophilic substitution reactions are also possible, where halogenated derivatives of (±)-Cyclobut-C can be synthesized using reagents like sodium iodide in acetone.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium iodide in acetone.
Major Products
Oxidation: Cyclobutanone derivatives.
Reduction: Cyclobutane.
Substitution: Halogenated cyclobutane derivatives.
Scientific Research Applications
(±)-Cyclobut-C has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and in studies of ring strain and reactivity.
Biology: Investigated for its potential as a bioactive compound in various biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (±)-Cyclobut-C involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the strain in the cyclobutane ring makes it highly reactive, facilitating various transformations. In biological systems, the compound may interact with enzymes or receptors, leading to specific biochemical effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane: Another small-ring compound with significant ring strain but with a three-membered ring.
Cyclopentane: A five-membered ring compound with less strain compared to cyclobutane.
Cyclohexane: A six-membered ring compound that is often used as a reference for studying ring strain.
Uniqueness
(±)-Cyclobut-C is unique due to its four-membered ring structure, which imparts significant strain and reactivity. This makes it a valuable compound for studying the effects of ring strain on chemical reactivity and for applications in asymmetric synthesis.
Properties
CAS No. |
130464-63-0 |
|---|---|
Molecular Formula |
C10H15N3O3 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
4-amino-1-[2,3-bis(hydroxymethyl)cyclobutyl]pyrimidin-2-one |
InChI |
InChI=1S/C10H15N3O3/c11-9-1-2-13(10(16)12-9)8-3-6(4-14)7(8)5-15/h1-2,6-8,14-15H,3-5H2,(H2,11,12,16) |
InChI Key |
YFKYBKVHTQUYEF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C1N2C=CC(=NC2=O)N)CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


